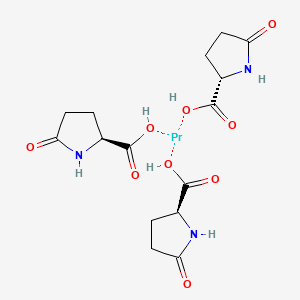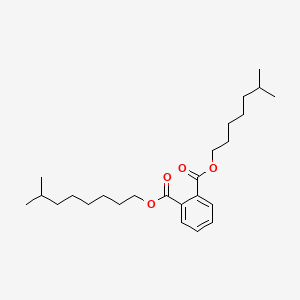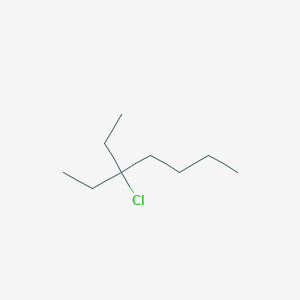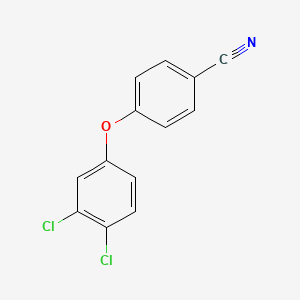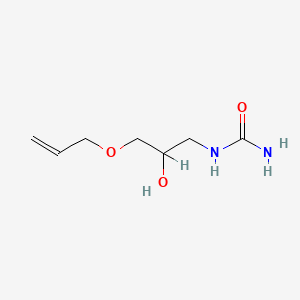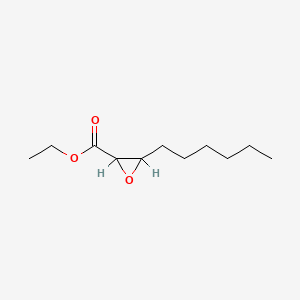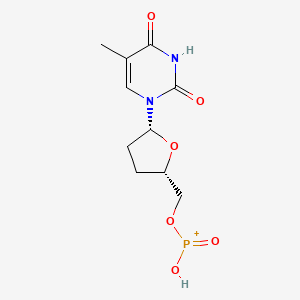
ddT-HP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “ddT-HP” is a synthetic chemical known for its insecticidal properties. It belongs to the class of organochlorine compounds and has been widely used in agriculture and public health for controlling pests and vector-borne diseases. The compound is colorless, tasteless, and almost odorless, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “ddT-HP” involves the condensation of chloral hydrate with chlorobenzene in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:
[ \text{CCl}_3\text{CHO} + 2 \text{C}_6\text{H}_5\text{Cl} \rightarrow \text{C}_6\text{H}_4\text{Cl}_2\text{CCl}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of “this compound” is carried out in large reactors with precise control over temperature and pressure. The process involves continuous monitoring and optimization to ensure high yield and purity. The final product is subjected to rigorous quality control tests before being packaged for distribution.
化学反応の分析
Types of Reactions
“ddT-HP” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dichlorodiphenyldichloroethylene (DDE) and dichlorodiphenyldichloroethane (DDD).
Reduction: Reduction reactions can convert “this compound” to less chlorinated derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Dichlorodiphenyldichloroethylene (DDE) and dichlorodiphenyldichloroethane (DDD).
Reduction: Less chlorinated derivatives of “this compound”.
Substitution: Various chlorinated compounds depending on the halogen used.
科学的研究の応用
“ddT-HP” has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying organochlorine chemistry and reaction mechanisms.
Biology: Investigated for its effects on insect physiology and resistance mechanisms.
Medicine: Explored for potential therapeutic applications in treating vector-borne diseases.
Industry: Utilized in the production of pesticides and insect repellents.
作用機序
The mechanism of action of “ddT-HP” involves its interaction with the nervous system of insects. The compound disrupts the normal functioning of sodium channels in nerve cells, leading to uncontrolled nerve impulses and eventual paralysis of the insect. This mode of action makes “this compound” highly effective as an insecticide.
類似化合物との比較
Similar Compounds
Dichlorodiphenyltrichloroethane (DDT): A well-known insecticide with similar chemical structure and properties.
Dichlorodiphenyldichloroethylene (DDE): A degradation product of “ddT-HP” with similar insecticidal properties.
Dichlorodiphenyldichloroethane (DDD): Another degradation product with comparable effects.
Uniqueness
“this compound” is unique due to its high stability and persistence in the environment. Unlike some of its degradation products, “this compound” retains its insecticidal properties for extended periods, making it highly effective in long-term pest control.
特性
CAS番号 |
140132-19-0 |
|---|---|
分子式 |
C10H14N2O6P+ |
分子量 |
289.20 g/mol |
IUPAC名 |
hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-oxophosphanium |
InChI |
InChI=1S/C10H13N2O6P/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(18-8)5-17-19(15)16/h4,7-8H,2-3,5H2,1H3,(H-,11,13,14,15,16)/p+1/t7-,8+/m0/s1 |
InChIキー |
NDGHBKNMUFNTFA-JGVFFNPUSA-O |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO[P+](=O)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(O2)CO[P+](=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






